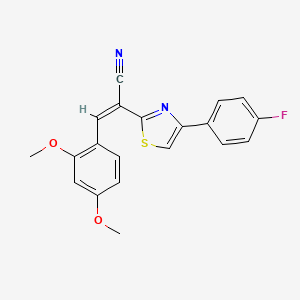

(Z)-3-(2,4-dimethoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile

Description

The compound "(Z)-3-(2,4-dimethoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile" is an acrylonitrile derivative featuring a thiazole ring substituted with a 4-fluorophenyl group and a 2,4-dimethoxyphenyl moiety. The Z-configuration of the double bond between the acrylonitrile and aryl groups is critical for its stereoelectronic properties.

Properties

IUPAC Name |

(Z)-3-(2,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN2O2S/c1-24-17-8-5-14(19(10-17)25-2)9-15(11-22)20-23-18(12-26-20)13-3-6-16(21)7-4-13/h3-10,12H,1-2H3/b15-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGUUDVPXWBEECD-DHDCSXOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(2,4-dimethoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and antioxidant activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound belongs to a class of thiazole derivatives, which are known for their diverse pharmacological properties. The molecular formula is , indicating the presence of functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . Research indicates that compounds with similar structural features exhibit strong inhibitory effects against various cancer cell lines.

- IC50 Values : In a comparative study, similar thiazole compounds demonstrated IC50 values ranging from 5.48 μM to 10.25 μM against human leukemia (HCT116) and breast cancer (MCF7) cells, suggesting that our compound may exhibit comparable or enhanced activity due to its unique structure .

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. The presence of the thiazole ring enhances interaction with microbial targets, potentially leading to effective inhibition.

- Case Study : A derivative with a similar structure showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported as low as 20 μg/mL .

Antioxidant Activity

Antioxidant activity is another important aspect of the biological profile of thiazole derivatives. Compounds that can scavenge free radicals are crucial in preventing oxidative stress-related diseases.

- Research Findings : Studies have shown that thiazole compounds can exhibit strong antioxidant activity, with some derivatives demonstrating an ability to reduce oxidative stress markers in vitro. For example, a related compound reduced malondialdehyde (MDA) levels significantly in treated cells .

The mechanisms underlying the biological activities of this compound likely involve:

- DNA Interaction : Similar compounds have shown strong binding affinity to DNA, disrupting replication and transcription processes in cancer cells.

- Enzyme Inhibition : Thiazole derivatives often act as enzyme inhibitors, affecting pathways critical for cancer cell survival and proliferation.

Data Summary

Comparison with Similar Compounds

Structural and Electronic Modifications

Substituent Effects on Aryl Groups

- Hydroxy vs. Methoxy Substituents: The compound in , (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile, replaces the 2,4-dimethoxyphenyl group with a 3-hydroxy-4-methoxyphenyl group.

- Nitro and Chloro Substituents: describes a compound with a 4-nitrophenyl-thiazole and a 3-chloro-2-methylphenylamino group. The nitro group is strongly electron-withdrawing, which could reduce electron density in the thiazole ring, altering reactivity and binding interactions compared to the methoxy-fluorophenyl system .

Methoxy Positioning :

highlights (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile, where methoxy groups are at the 3,4-positions instead of 2,4-. This positional difference may influence molecular planarity and π-π stacking interactions, as observed in its crystal structure via C–H⋯O/N hydrogen bonds .

Core Structural Variations

- Thiazole vs. Triazole/Pyrazole Systems: discusses thiazole derivatives fused with triazole and pyrazole rings.

Furan-Containing Analogs :

’s CS-BeFu incorporates a furan ring and additional methoxy groups. The furan’s oxygen atom may improve solubility, while extended conjugation could shift absorption/emission properties, relevant for aggregation-induced emission (AIE) applications .

Physicochemical Properties

*Estimated based on structural similarity to .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.